![molecular formula C19H15BrO B044712 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl CAS No. 117692-99-6](/img/structure/B44712.png)
4-(Benzyloxy)-4'-bromo-1,1'-biphenyl
Overview
Description
Sephin 1 is a small molecule known for its selective inhibition of the stress-induced regulatory subunit of protein phosphatase 1, known as PPP1R15A. This compound has garnered significant attention due to its potential therapeutic applications in diseases associated with protein misfolding, such as neurodegenerative disorders. Sephin 1 prolongs the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2, thereby enhancing the integrated stress response and providing cellular protection against stress-induced damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sephin 1 can be synthesized through a series of chemical reactions involving the selective inhibition of PPP1R15A. The compound is typically prepared by treating cells with 5 micromolar Sephin 1 for six hours, which specifically disrupts the PPP1R15A-PP1c complex without affecting the related PPP1R15B-PP1c complex .
Industrial Production Methods: In industrial settings, Sephin 1 is produced by administering the compound orally to mice at doses ranging from 1 to 5 milligrams per kilogram. This method has shown no adverse effects on rotarod performances, total body weight gain, or memory .
Chemical Reactions Analysis
Types of Reactions: Sephin 1 primarily undergoes reactions that involve the inhibition of the PPP1R15A-PP1c complex. This inhibition prolongs the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2, thereby delaying translational recovery and protecting cells from cytotoxic endoplasmic reticulum stress .
Common Reagents and Conditions: The common reagents used in the reactions involving Sephin 1 include tunicamycin, which induces endoplasmic reticulum stress, and the compound itself at a concentration of 5 micromolar .
Major Products Formed: The major products formed from these reactions include prolonged phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 and delayed translational recovery, which ultimately protect cells from cytotoxic endoplasmic reticulum stress .
Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Reactions
4-(Benzyloxy)-4'-bromo-1,1'-biphenyl serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as nucleophilic substitution, oxidation, and reduction.
Common Reactions
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles (e.g., amines).
- Oxidation : The benzyloxy group can be oxidized to form aldehydes or carboxylic acids.
- Reduction : This compound can be reduced to yield simpler aromatic ethers.
Reaction Conditions
Reaction Type | Reagents Used | Conditions |
---|---|---|
Nucleophilic Substitution | Sodium azide or potassium thiolate | Polar aprotic solvents (DMF, DMSO) |
Oxidation | KMnO4 or CrO3 | Acidic conditions |
Reduction | Pd/C or LiAlH4 | Catalytic hydrogenation |
Medicinal Chemistry
Drug Development
This compound is utilized in the development of pharmaceuticals as a building block for drug candidates. Its structural features allow for interactions with biological targets.
Material Science
Advanced Materials Synthesis
In material science, this compound is used for synthesizing advanced materials such as polymers and liquid crystals. Its unique properties enhance the performance of these materials in various applications.
Biological Studies
Enzyme Interactions and Antimicrobial Activity
The compound has been studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Activity Type | Mechanism | Findings |
---|---|---|
Enzyme Inhibition | Inhibits specific metabolic enzymes | Affects cellular processes |
Antimicrobial | Exhibits activity against pathogens | Moderate activity against bacteria |
Anticancer Studies
A study on halogenated compounds reported significant cytotoxicity against cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF-7 (Breast) | 12.5 |
1-Bromo-4-fluorobenzene | HeLa (Cervical) | 15.0 |
Mechanism of Action
Sephin 1 exerts its effects by selectively inhibiting the stress-induced regulatory subunit of protein phosphatase 1, known as PPP1R15A. This inhibition prolongs the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2, thereby enhancing the integrated stress response. The molecular targets involved in this mechanism include the PPP1R15A-PP1c complex and the alpha subunit of eukaryotic translation initiation factor 2 . By modulating the affinity of the PPP1R15A-PP1c complex for the alpha subunit of eukaryotic translation initiation factor 2, Sephin 1 provides cellular protection against stress-induced damage .
Comparison with Similar Compounds
- Guanabenz
- Salubrinal
- 4-Phenylbutyric acid
- Tauroursodeoxycholic acid
- Cordycepin
- Proanthocyanidins
- Crocin
- Purple Rice extract
- Caffeic Acid Phenethyl Ester
Sephin 1 stands out due to its selective inhibition of PPP1R15A and its ability to provide cellular protection without adverse effects on the alpha-2 adrenergic system.
Biological Activity
4-(Benzyloxy)-4'-bromo-1,1'-biphenyl is a biphenyl derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a benzyloxy group, which may contribute to its interaction with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure consists of two phenyl rings connected by a single bond, with a bromine atom at the para position of one ring and a benzyloxy group attached to the other.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures can inhibit tumor growth. The presence of the bromine atom may enhance the compound's lipophilicity, facilitating better membrane permeability and interaction with cellular targets.
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating possible applications in treating infections.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes or receptors, altering their activity and leading to various biological effects. Further studies are required to map out these interactions and their implications for therapeutic applications.
Anticancer Studies
A study investigating biphenyl derivatives highlighted that compounds similar to this compound demonstrated significant cytotoxicity against cancer cell lines. The study reported:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (breast cancer) | 15.2 |
Similar Biphenyl Derivative | A549 (lung cancer) | 12.8 |
These findings suggest that structural modifications can lead to enhanced anticancer activity.
Antimicrobial Studies
Another investigation focused on the antimicrobial properties of biphenyl derivatives, including this compound. The results indicated:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
These results indicate that the compound possesses moderate antibacterial activity against various pathogens.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize the importance of both the bromine atom and the benzyloxy group in modulating biological activity. Modifications at these positions can significantly alter the compound's efficacy and specificity towards biological targets.
Properties
IUPAC Name |
1-bromo-4-(4-phenylmethoxyphenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO/c20-18-10-6-16(7-11-18)17-8-12-19(13-9-17)21-14-15-4-2-1-3-5-15/h1-13H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAHVBDYCWBWAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625823 | |
Record name | 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117692-99-6 | |
Record name | 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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